Lansoprazole sulfide-13C6

Antitubercular Drug Discovery Infectious Disease

Researchers developing novel antitubercular agents require a reliable, isotopically labeled probe for quantitative mass spectrometry and target engagement studies. Lansoprazole Sulfide-13C6 is the definitive 13C6-labeled internal standard for the potent antimycobacterial metabolite Lansoprazole sulfide, enabling precise quantification in ADME, PK/PD, and bioanalytical workflows. - Stable isotope-labeled internal standard for LC-MS/MS quantification of Lansoprazole sulfide. - Potent antimycobacterial activity (M. tuberculosis broth IC50 = 0.46 µM) for use as a positive control in target-based screening. - High purity (≥98%) and 99% 13C isotopic enrichment, ensuring accurate and reproducible analytical results.

Molecular Formula C16H14F3N3OS
Molecular Weight 359.32 g/mol
Cat. No. B12369811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLansoprazole sulfide-13C6
Molecular FormulaC16H14F3N3OS
Molecular Weight359.32 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F
InChIInChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2+1,3+1,4+1,5+1,11+1,12+1
InChIKeyCCHLMSUZHFPSFC-SDHHWPBBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lansoprazole Sulfide: Overview of Metabolite and Reference Standard


The target compound, commonly designated Lansoprazole sulfide (CAS 103577-40-8), is a thioether derivative of the proton pump inhibitor (PPI) Lansoprazole, distinguished by a sulfide (-S-) bridge replacing the parent drug's sulfoxide (-SO-) moiety [1]. This structural modification abolishes its gastric acid-suppressing activity while conferring potent, selective antimycobacterial properties [2]. It is also a designated pharmacopeial impurity—Lansoprazole EP Impurity C and USP Related Compound B—and is supplied as a reference standard for analytical method development and quality control in pharmaceutical manufacturing [3].

Lansoprazole Sulfide: Why Substitutes Fail in Critical Applications


The unique antimycobacterial activity of Lansoprazole sulfide is not shared by its parent drug (Lansoprazole), other widely used PPIs such as omeprazole and pantoprazole, or even other Lansoprazole metabolites [1]. The sulfide linkage is essential for targeting the cytochrome bc1 complex in Mycobacterium tuberculosis; the sulfoxide prodrugs exhibit negligible activity in the same assays [2]. Furthermore, this compound's designation as a specific pharmacopeial impurity means that no other benzimidazole derivative can serve as an equivalent analytical reference standard for Lansoprazole quality control [3].

Lansoprazole Sulfide: Quantitative Differentiation Data


Antitubercular Activity vs. Lansoprazole

Lansoprazole sulfide (LPZS) exhibits a 71-fold improvement in anti-mycobacterial activity compared to its parent drug, Lansoprazole (LPZ), when tested against Mycobacterium tuberculosis in broth culture [1].

Antitubercular Drug Discovery Infectious Disease

Intracellular vs. Extracellular Potency

In an intracellular infection model using MRC-5 lung fibroblasts, Lansoprazole sulfide (LPZS) maintained potent activity, with an IC50 of 0.59 μM [1]. This is in stark contrast to the parent drug, Lansoprazole (LPZ), which showed an IC50 of 1.47 μM in the same assay [2].

Antitubercular Host-Pathogen Interactions Drug Discovery

M. tuberculosis Selectivity

Lansoprazole sulfide (LPZS) demonstrates high selectivity for M. tuberculosis. It displays MIC90 values between 0.78 and 1.74 μM against both drug-susceptible and drug-resistant clinical isolates of M. tuberculosis [1]. In contrast, a panel of 13 Gram-negative and Gram-positive bacterial species, including S. aureus, P. aeruginosa, and E. coli, were completely unaffected, with all MIC90 values >100 μM [2].

Antibacterial Selectivity Mycobacterium tuberculosis Spectrum of Activity

In Vivo Efficacy in Tuberculosis

Oral administration of Lansoprazole sulfide (LPZS) significantly reduced the bacterial burden in the lungs of mice acutely infected with M. tuberculosis [1]. The compound also exhibited a favorable in vivo safety profile, with no signs of toxicity observed in mice treated with doses as high as 300 mg/kg twice daily (b.i.d.) [2].

In Vivo Efficacy Tuberculosis Animal Model

Lansoprazole Impurity Reference Standard

This compound is officially designated as Lansoprazole EP Impurity C and USP Related Compound B [1]. It is used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications for the active pharmaceutical ingredient (API) Lansoprazole, including Abbreviated New Drug Application (ANDA) submissions [2].

Analytical Chemistry Quality Control Pharmaceutical Manufacturing

Activity Against Drug-Resistant TB

Lansoprazole sulfide (LPZS) retains potent activity against clinical isolates of M. tuberculosis that are resistant to first-line anti-TB drugs. Isolates resistant to isoniazid (INH), rifampicin (RIF), and streptomycin (STR) exhibit MIC90 values between 0.49 and 1.37 μM, comparable to the drug-susceptible H37Rv strain (MIC90 ~1.02 μM) [1].

Drug Resistance Tuberculosis Antibacterial

Lansoprazole Sulfide: Key Application Scenarios


Antitubercular Lead Discovery and MoA

As a potent and selective inhibitor of the M. tuberculosis cytochrome bc1 complex (IC50 = 0.46 μM), this compound serves as an ideal tool compound for target validation, high-throughput screening for more potent analogs, and studying the structure-activity relationship (SAR) of this novel drug target [1]. Its 71-fold superiority over Lansoprazole in broth assays [2] makes it the definitive starting point for any chemistry program aimed at this pathway.

Pharmaceutical QC and Reference Standard

For any entity involved in the manufacturing, testing, or regulatory filing of Lansoprazole API or finished drug products, this compound is a mandatory procurement. As the officially designated Lansoprazole EP Impurity C and USP Related Compound B [3], it is essential for developing and validating HPLC methods, performing system suitability tests, and quantifying impurity levels to meet pharmacopeial monograph requirements [4].

In Vivo Efficacy and Pharmacokinetics

The compound's demonstrated in vivo efficacy in a murine TB model, combined with its high safety margin (no toxicity at 300 mg/kg b.i.d.) [5], supports its use in pre-clinical animal studies. Researchers can use this compound to benchmark new TB drug candidates, study pharmacokinetic/pharmacodynamic (PK/PD) relationships, and investigate dosing regimens for cytochrome bc1 inhibition [6].

Drug Metabolism and Prodrug Studies

This compound is the active, stable metabolite formed by intracellular reduction of the prodrug Lansoprazole [7]. It is an essential reference material for studies investigating the metabolic activation of PPIs, the role of cytochrome P450 enzymes in sulfide formation [8], and the design of novel prodrug strategies for targeting intracellular pathogens [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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